2-Fluoro Atorvastatin tert-Butyl Ester 2-Fluoro Atorvastatin tert-Butyl Ester
Brand Name: Vulcanchem
CAS No.: 1099474-28-8
VCID: VC21079173
InChI: InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-28-18-12-9-13-19-28)34(27-16-10-8-11-17-27)37(31-20-14-15-21-32(31)41)43(36)23-22-29-24-30(47-40(6,7)46-29)25-33(44)48-39(3,4)5/h8-21,26,29-30H,22-25H2,1-7H3,(H,42,45)/t29-,30-/m1/s1
SMILES: CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=CC=C3F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Molecular Formula: C40H47FN2O5
Molecular Weight: 654.8 g/mol

2-Fluoro Atorvastatin tert-Butyl Ester

CAS No.: 1099474-28-8

Cat. No.: VC21079173

Molecular Formula: C40H47FN2O5

Molecular Weight: 654.8 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro Atorvastatin tert-Butyl Ester - 1099474-28-8

Specification

CAS No. 1099474-28-8
Molecular Formula C40H47FN2O5
Molecular Weight 654.8 g/mol
IUPAC Name tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Standard InChI InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-28-18-12-9-13-19-28)34(27-16-10-8-11-17-27)37(31-20-14-15-21-32(31)41)43(36)23-22-29-24-30(47-40(6,7)46-29)25-33(44)48-39(3,4)5/h8-21,26,29-30H,22-25H2,1-7H3,(H,42,45)/t29-,30-/m1/s1
Standard InChI Key DKLDCYSMISEWEJ-LOYHVIPDSA-N
Isomeric SMILES CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=CC=C3F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
SMILES CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=CC=C3F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Canonical SMILES CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=CC=C3F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5

Introduction

Chemical Identity and Structure

2-Fluoro Atorvastatin tert-Butyl Ester (CAS: 1099474-28-8) is an organic compound with the molecular formula C40H47FN2O5 and a molecular weight of 654.81 g/mol . This compound is characterized by the presence of a 2-fluorophenyl group, which distinguishes it from the standard Atorvastatin tert-Butyl Ester. The proper IUPAC name for this compound is tert-butyl 2-((4R,6R)-6-(2-(2-(2-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate .

Several alternative names are used to refer to this compound in the scientific literature and commercial contexts:

  • (3R,5R)-7-[3-(Phenylcarbamoyl)-5-(2-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid t-butyl ester

  • Atorvastatin Impurity 122

  • Atorvastatin calcium impurity 36

  • (4R,6R)-6-[2-[2-(2-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester

The compound contains several key structural features:

  • A pyrrole ring substituted with phenyl, 2-fluorophenyl, isopropyl, and phenylcarbamoyl groups

  • A tert-butyl ester functional group

  • A 1,3-dioxane ring

  • Two defined stereocenters (4R,6R configuration)

Structural Identifiers

Table 1 below presents the various structural identifiers for 2-Fluoro Atorvastatin tert-Butyl Ester:

Identifier TypeNotation
InChIInChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-28-18-12-9-13-19-28)34(27-16-10-8-11-17-27)37(31-20-14-15-21-32(31)41)43(36)23-22-29-24-30(47-40(6,7)46-29)25-33(44)48-39(3,4)5/h8-21,26,29-30H,22-25H2,1-7H3,(H,42,45)/t29-,30-/m1/s1
InChIKeyDKLDCYSMISEWEJ-LOYHVIPDSA-N
SMILESO=C(NC1=CC=CC=C1)C2=C(C(C)C)N(CCC@@HC[C@@H]3CC(OC(C)(C)C)=O)C(C4=CC=CC=C4F)=C2C5=CC=CC=C5

Physical and Chemical Properties

2-Fluoro Atorvastatin tert-Butyl Ester possesses specific physicochemical properties that influence its behavior in chemical reactions and analytical procedures. While the search results provide limited direct experimental data, the following properties can be established:

Physical State and Appearance

The compound exists as a solid at room temperature . No specific information regarding color or crystalline form was found in the search results, though related compounds in the atorvastatin family typically appear as white to off-white solids.

Comparative Analysis

Table 2 presents a comparison between 2-Fluoro Atorvastatin tert-Butyl Ester and the related compound Atorvastatin tert-Butyl Ester:

Property2-Fluoro Atorvastatin tert-Butyl EsterAtorvastatin tert-Butyl Ester
CAS Number1099474-28-8134395-00-9
Molecular FormulaC40H47FN2O5C37H43FN2O5
Molecular Weight654.81 g/mol614.75 g/mol
Fluorine Position2-position on phenyl ring4-position on phenyl ring
StructureContains a 2-fluorophenyl groupContains a 4-fluorophenyl group

The primary structural difference between these compounds is the position of the fluorine atom on one of the phenyl rings (2-position versus 4-position), resulting in different molecular weights and potentially different chemical behaviors .

Synthesis and Role in Pharmaceutical Production

2-Fluoro Atorvastatin tert-Butyl Ester is primarily recognized as an impurity formed during the synthesis of Atorvastatin, which is a selective, competitive HMG-CoA reductase inhibitor used in cholesterol management .

Significance in Quality Control

As an identified impurity in atorvastatin synthesis, this compound plays an important role in pharmaceutical quality control. Monitoring and controlling the levels of 2-Fluoro Atorvastatin tert-Butyl Ester is critical for ensuring the purity and efficacy of the final atorvastatin drug product . The European Pharmacopoeia (EP) has established standards for monitoring such impurities in pharmaceutical manufacturing processes.

Analytical Characterization

The identification and quantification of 2-Fluoro Atorvastatin tert-Butyl Ester in pharmaceutical samples typically involves advanced analytical techniques. Based on standard practices for similar compounds, the following methods would likely be employed:

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is commonly used for the quantitative determination of this compound as an impurity in atorvastatin samples. The search results indicate that HPLC is used to monitor the concentration of similar atorvastatin derivatives during synthesis processes .

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy would be valuable for structural confirmation, particularly for distinguishing the 2-fluoro substitution from the standard 4-fluoro position in atorvastatin intermediates. Mass spectrometry provides additional structural confirmation through accurate mass determination.

SupplierProduct NumberPackagingPrice (as reported)Date Listed
TRCF587905100mg$1952021-12-16
TRCF587905250mg$3452021-12-16
LGC StandardsTRC-F587905-1GVariousContact supplierCurrent
MolcanATV82Not specifiedNot specifiedCurrent
HTS BiopharmaHTS-A-009F2BCustom synthesisNot specifiedCurrent

Applications in Pharmaceutical Research

Reference Standard Applications

Comparison with Related Compounds

In addition to the standard Atorvastatin tert-Butyl Ester discussed earlier, 2-Fluoro Atorvastatin tert-Butyl Ester can be compared with other fluorinated derivatives in the atorvastatin family.

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